molecular formula C12H15NO6 B1612506 Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate CAS No. 870704-19-1

Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate

Cat. No. B1612506
CAS RN: 870704-19-1
M. Wt: 269.25 g/mol
InChI Key: PRLDMMBRDYVWRG-UHFFFAOYSA-N
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Description

  • Melting Point : 124-128 °C (literature value)

Synthesis Analysis

EDOP serves as a starting monomer for various conductive and electrooptical polymers. It is particularly useful in the synthesis of electron-rich materials. Researchers have explored functionalized derivatives of EDOP and related compounds to create stable and highly electroactive polymers for diverse applications .


Molecular Structure Analysis

CCOC(=O)c1[nH]c(C(=O)OCC)c2OCCOc12 

Chemical Reactions Analysis

EDOP can undergo various chemical reactions, including polymerization to form conductive polymers. N-Alkylations of EDOP derivatives have been explored to tailor their properties for specific applications .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Diethyl 3,4-ethylenedioxythiophene-2,5-dicarboxylate has been synthesized via O-alkylation using phase transfer catalysts, showing efficient conversion and selectivity in the reaction process (Huasheng Lu et al., 2013).
  • A study on the preparation and basic aqueous oxidation of a related compound, diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate, revealed insights into its reaction with oxygen and the formation of oxidation products (E. Campaigne & G. Shutske, 1974).

Electrochemical and Electrochromic Properties

  • N-Ethyl substituted poly(3,4-ethylenedioxypyrrole), an electrochromic polymer, exhibits multicolor electrochromism, demonstrating potential for electrochromic device applications (A. Kraft et al., 2007).
  • Another study explored a copolymer based on dithienylpyrrole and EDOT, showcasing its multicolor electrochromic property suitable for full-color electrochromic devices and displays (Melek Pamuk Algi et al., 2013).

Applications in Material Science

  • The compound's derivatives, like diethyl 2,5-diaminothiophene-3,4-dicarboxylate, have been synthesized and evaluated for potential applications in antitumor and antiviral activities, offering avenues for drug discovery and development (Khurshed Bozorov et al., 2017).
  • A study focusing on functionalized derivatives of 3,4-ethylenedioxypyrrole as monomers for conducting and electroactive polymers underlines the versatility of these derivatives in a variety of applications (K. Zong & J. Reynolds, 2001).

properties

IUPAC Name

diethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6/c1-3-16-11(14)7-9-10(19-6-5-18-9)8(13-7)12(15)17-4-2/h13H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLDMMBRDYVWRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=C(N1)C(=O)OCC)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584523
Record name Diethyl 2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

870704-19-1
Record name Diethyl 2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate
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